molecular formula C17H20Cl3NO B1394637 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220029-37-7

2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394637
CAS No.: 1220029-37-7
M. Wt: 360.7 g/mol
InChI Key: SMTCEOXTYAYYGG-UHFFFAOYSA-N
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Description

2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring attached to a naphthalene moiety through an ethoxy linkage. The compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride typically involves the reaction of 2,4-dichloro-1-naphthol with ethylene oxide to form 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl} alcohol. This intermediate is then reacted with piperidine in the presence of hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the dichloro groups to less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Less chlorinated derivatives

    Substitution: Amino or thio-substituted naphthyl derivatives

Scientific Research Applications

2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-naphthol
  • 2,4-Dichloro-1-naphthalenol
  • 2,4-Dichloronaphthol

Uniqueness

2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride stands out due to its unique combination of a piperidine ring and a naphthalene moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[2-(2,4-dichloronaphthalen-1-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO.ClH/c18-15-11-16(19)17(14-7-2-1-6-13(14)15)21-10-8-12-5-3-4-9-20-12;/h1-2,6-7,11-12,20H,3-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCEOXTYAYYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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